![molecular formula C12H11ClN2O B1487174 6-(4-Chlorobenzyl)-2-methylpyrimidin-4-ol CAS No. 2092475-83-5](/img/structure/B1487174.png)
6-(4-Chlorobenzyl)-2-methylpyrimidin-4-ol
Overview
Description
Synthesis Analysis
The synthesis of this compound involves several steps. One possible method is the reaction of 5,10,15,20-tetrakis(2,6-dichlorophenyl)porphyrin with manganese(II) chloride in dimethylformamide (DMF) and pyridine at 153 °C . This results in the formation of the manganese(III) complex of 5,10,15,20-tetrakis(2,6-dichlorophenyl)porphyrin . The reaction can be monitored by thin layer chromatography (TLC) and UV-Vis spectrophotometry.
Molecular Structure Analysis
The molecular structure of 6-(4-Chlorobenzyl)-2-methylpyrimidin-4-ol consists of a pyrimidine ring with a chlorobenzyl group and a methyl group attached. The compound crystallizes in the orthorhombic crystal system with space group Pbca .
Chemical Reactions Analysis
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthesis and Structural Analysis
6-(4-Chlorobenzyl)-2-methylpyrimidin-4-ol is a compound of interest in various synthesis and structural analysis studies. Its derivatives are utilized in synthesizing crystalline organic compounds with significant structural stabilities. Single-crystal analysis and theoretical calculations play a crucial role in understanding the structural parameters, non-covalent interactions, and stability of these compounds. Frontier molecular orbital (FMO) analysis, Natural Bond Order (NBO) analysis, and global reactivity parameters (GRP) are key techniques employed to comprehend the reactivity and stability of these compounds, as highlighted in the synthesis of arylsulfonylated 2-amino-6-methylpyrimidin derivatives (Ali et al., 2021).
Process Chemistry
The compound is pivotal in process chemistry, especially in the production of pharmaceuticals and explosives. The synthesis involves condensation reactions and the understanding of process variables to develop economic production processes. Its role in forming high explosives and medicinal products signifies its importance in industrial applications (Patil et al., 2008).
Nonlinear Optical (NLO) Properties
Derivatives of this compound exhibit promising applications in nonlinear optics (NLO) fields. Studies involving density functional theory (DFT) and time-dependent DFT (TDDFT) have been conducted to investigate their structural parameters, NLO properties, and photophysical properties. These compounds show potential for optoelectronic applications due to their considerable NLO characteristics (Hussain et al., 2020).
Biological Evaluation
In the realm of biology, derivatives based on 2-amino-substituted 4-methylpyrimidin-4-ols have shown pronounced stimulating action on plant growth. The synthesis of these compounds involves obtaining derivatives from corresponding chloro derivatives and evaluating their growth stimulant activities, highlighting their potential in agricultural applications (Yengoyan et al., 2019).
Antimicrobial Activity
Certain derivatives of this compound, like substituted 4-(bromomethyl)-N-(4-ethyl-6-methylpyrimidin-2-yl)benzamide, have been synthesized and evaluated for their antibacterial and antifungal activities. These studies contribute to understanding the compound's role in developing potential molecules for combating microbial infections (Vijaya Laxmi et al., 2019).
Mechanism of Action
Target of Action
Similar compounds have been studied for their interaction with various biological targets
Mode of Action
Similar compounds have been shown to interact with their targets, leading to changes in cellular processes . More research is required to elucidate the specific interactions and changes caused by this compound.
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic properties . More research is needed to outline the ADME properties of this compound and their impact on its bioavailability.
Result of Action
Similar compounds have been shown to have various effects at the molecular and cellular level
Action Environment
The environment can often play a significant role in the action of similar compounds . More research is needed to understand how environmental factors influence this compound’s action.
properties
IUPAC Name |
4-[(4-chlorophenyl)methyl]-2-methyl-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O/c1-8-14-11(7-12(16)15-8)6-9-2-4-10(13)5-3-9/h2-5,7H,6H2,1H3,(H,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCZLJVLQYCIMBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=O)N1)CC2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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